Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-
Description
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- (CAS: Not explicitly provided in evidence), is a fluorinated benzaldehyde derivative featuring a bis(2-chloroethyl)amino substituent at the para position and a fluorine atom at the ortho position. The bis(2-chloroethyl)amino group is reminiscent of nitrogen mustard agents, suggesting possible applications in medicinal chemistry, such as anticancer drug development .
Properties
CAS No. |
1736-39-6 |
|---|---|
Molecular Formula |
C11H12Cl2FNO |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-fluorobenzaldehyde |
InChI |
InChI=1S/C11H12Cl2FNO/c12-3-5-15(6-4-13)10-2-1-9(8-16)11(14)7-10/h1-2,7-8H,3-6H2 |
InChI Key |
YTNCPIUWSZPSAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCCl)CCCl)F)C=O |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence
Acetal Protection : The formyl group of 3,4-disubstituted benzaldehyde (e.g., 3,4-difluorobenzaldehyde) is protected by reaction with a diol (such as ethylene glycol) to form a cyclic acetal. This prevents unwanted reactions at the aldehyde during subsequent steps.
Lithiation : The protected benzaldehyde undergoes lithiation at the 2-position using an organolithium reagent such as n-butyllithium under controlled low temperatures (e.g., 0°C) to generate a lithiated intermediate.
Azidation : The lithiated intermediate is reacted with an azidation agent, such as tosyl azide, to introduce an azido group at the 2-position, yielding a (2-azido-3,4-disubstituted phenyl)-cyclic acetal.
Reduction (Amination) : The azido group is reduced to an amino group using catalytic hydrogenation (e.g., palladium catalyst) or chemical reductants, producing a (2-amino-3,4-disubstituted phenyl)-cyclic acetal.
Deprotection : The cyclic acetal protecting group is removed by acidic hydrolysis (water addition under acidic conditions), regenerating the aldehyde group to yield the 2-amino-3,4-disubstituted benzaldehyde.
Notes on Substituents
- The 3 and 4 positions are preferably substituted with halogen atoms, especially fluorine, to minimize side reactions and increase yields.
- The reaction conditions are mild and minimize condensation or polymerization side reactions.
Boration-Azidation-Amination Route
Reaction Sequence
Acetal Protection : Similar to the lithiation route, the aldehyde is protected as a cyclic acetal.
Boration : Instead of lithiation, the protected benzaldehyde is treated with a borate reactant formed by reacting an organolithium reagent (e.g., n-butyllithium) with trialkoxy borane. This converts the 2-position to a dihydroxyboryl intermediate.
Azidation and Reduction : The borylated intermediate is reacted with an azidation agent and subsequently reduced (e.g., with sodium borohydride in the presence of a copper catalyst) to convert the boronate to an amino group.
Deprotection : The acetal is hydrolyzed under acidic aqueous conditions to reveal the aldehyde.
Advantages
- The boration route proceeds under mild conditions.
- It avoids some side reactions associated with lithiation.
- High yields of 2-amino-3,4-disubstituted benzaldehydes are achievable.
Functionalization to Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-
After obtaining the 2-amino-4-fluorobenzaldehyde intermediate, further functionalization is required to install the bis(2-chloroethyl)amino group:
- The amino group is reacted with 2-chloroethyl chloride or related reagents under conditions that allow bis(2-chloroethyl) substitution on the nitrogen.
- This step typically requires controlled basic or neutral conditions to avoid side reactions at the aldehyde.
- Purification follows to isolate the target compound.
Representative Data Table of Key Reaction Steps
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |
|---|---|---|---|---|
| Acetal Protection | Diol (e.g., ethylene glycol), acid catalyst | 3,4-Disubstituted phenyl-cyclic acetal | >90 | Protects aldehyde from side reactions |
| Lithiation | n-Butyllithium, low temperature (0°C) | 2-Lithiated cyclic acetal | High | Selective lithiation at 2-position |
| Azidation | Tosyl azide | 2-Azido cyclic acetal | High | Introduction of azido group |
| Reduction (Amination) | Pd catalyst, H2 or chemical reductant | 2-Amino cyclic acetal | High | Converts azido to amino |
| Deprotection | Acidic aqueous conditions | 2-Amino-3,4-disubstituted benzaldehyde | >95 | Regenerates aldehyde |
| Bis(2-chloroethyl) substitution | 2-Chloroethyl chloride, base or neutral conditions | Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- | Variable | Final functionalization step |
Research Findings and Industrial Relevance
- The methods described provide high yields and selectivity for 2-amino-substituted benzaldehydes with halogen substituents, including fluorine, which is critical for the target compound.
- Protection of the aldehyde as a cyclic acetal is essential to prevent side reactions during lithiation or boration.
- The choice between lithiation and boration routes depends on substrate sensitivity and desired reaction conditions.
- The mild conditions and high yields make these methods suitable for industrial-scale synthesis of pharmaceutical intermediates.
- The bis(2-chloroethyl)amino substitution is typically conducted after amino group installation to avoid interference during earlier steps.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been extensively studied for its potential as an anticancer agent. Derivatives of 4-[bis(2-chloroethyl)amino]benzaldehyde have shown promising results against various cancer cell lines, including pancreatic, breast, and squamous cell carcinoma. For instance, steroidal amidoesters derived from this compound demonstrated significant cytotoxic effects against specific cancer cells, indicating its potential for targeted cancer therapy.
Histone Deacetylase Inhibition
Recent research has identified derivatives of this compound as potent inhibitors of histone deacetylase (HDAC), particularly HDAC3. The fluorinated derivative N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide exhibited an IC50 value of 95.48 nM against HDAC3 and showed effective antiproliferative activity with an IC50 of 1.30 μM against HepG2 liver cancer cells. This suggests that such compounds could be developed into effective anticancer drugs targeting specific isoforms of HDAC .
Antibacterial Applications
The antibacterial properties of benzaldehyde derivatives have also been explored. A nickel(II) complex synthesized from p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-methyl thiosemicarbazone demonstrated significant antibacterial activity against several pathogenic bacteria, comparable to traditional antibiotics like streptomycin. This highlights the versatility of the compound in addressing bacterial infections.
Chemical Synthesis
Synthesis Pathways
The synthesis of benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- typically involves the reaction of p-chlorobenzaldehyde with bis(2-chloroethyl)amine. This straightforward process allows for scalability and adaptation for industrial applications due to the availability of raw materials.
Polymer Development
In materials science, the bis(2-chloroethyl)amino group has been incorporated into various molecular frameworks to create polymers designed for targeted drug delivery systems. These polymers can release cytotoxic agents specifically within tumor microenvironments, thereby reducing systemic toxicity and enhancing therapeutic efficacy.
Summary Table of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of derivatives of 4-[bis(2-chloroethyl)amino]benzaldehyde, several compounds were synthesized and tested against different cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity significantly, suggesting a pathway for developing more effective cancer therapies.
Case Study 2: Antibacterial Efficacy
A case study involving the synthesis of a nickel complex from benzaldehyde derivatives revealed its effectiveness against resistant strains of bacteria. This study emphasized the need for further exploration into the antibacterial properties of similar compounds as alternatives to conventional antibiotics.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzyme activity or disruption of DNA function. The fluorine atom may enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Research Findings and Limitations
- Synthetic Challenges: The bis(2-chloroethyl)amino group’s steric bulk and reactivity may complicate purification, unlike smaller alkylamino analogs .
- Biological Potential: While nitrogen mustards (e.g., chlorambucil) are established alkylating agents, the target compound’s aldehyde group could enable Schiff base formation, enhancing tumor-targeting specificity .
- Data Gaps : Direct studies on the target compound are absent in the provided evidence; comparisons rely on structural analogs and inferred properties.
Biological Activity
Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro- (commonly referred to as FNA or 4-FNA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs) and its antiproliferative effects on various cancer cell lines. This article reviews the biological activity of FNA, focusing on its mechanisms of action, efficacy in cancer treatment, and relevant research findings.
Chemical Structure and Properties
FNA is characterized by the following chemical structure:
- Molecular Formula : C11H13Cl2N2O
- CAS Number : 1736-39-6
- Molecular Weight : 246.14 g/mol
The compound features a benzaldehyde moiety substituted with a bis(2-chloroethyl)amino group and a fluorine atom at the para position. This structural configuration is crucial for its biological activity.
FNA primarily acts as an HDAC inhibitor, which is significant in cancer therapy. HDACs play a vital role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, FNA promotes acetylation of histones, resulting in the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Key Findings from Research Studies
-
In Vitro Antiproliferative Activity :
- FNA demonstrated potent antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 1.30 µM , significantly lower than the reference drug SAHA (17.25 µM) .
- The compound exhibited selectivity towards class I HDACs (HDAC1, HDAC2, and HDAC3), with a particularly strong inhibition against HDAC3 (IC50: 95.48 nM) .
- In Vivo Efficacy :
- Apoptotic Induction :
Case Studies
Several case studies have highlighted the potential therapeutic applications of FNA:
- A study involving various solid tumor cell lines demonstrated that FNA not only inhibited cell proliferation but also induced significant apoptotic cell death through upregulation of pro-apoptotic proteins .
- Another investigation into the pharmacological profile of FNA revealed its ability to synergize with existing chemotherapeutic agents, suggesting its utility as an adjunct therapy in cancer treatment regimens .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | Antiproliferative | 1.30 | HDAC3 inhibition |
| SAHA | Antiproliferative | 17.25 | HDAC inhibition |
| Taxol | Anticancer agent | N/A | Microtubule stabilization |
| Camptothecin | Topoisomerase I inhibitor | N/A | DNA damage induction |
Q & A
Q. What are the recommended synthetic routes for Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-?
The synthesis typically involves introducing the bis(2-chloroethyl)amino group via nucleophilic substitution on a fluorinated benzaldehyde precursor. For example, fluorobenzoic acid derivatives can be modified by alkylation using bis(2-chloroethyl)amine under controlled pH and temperature to avoid premature hydrolysis of the chloroethyl groups. Purification often employs column chromatography with silica gel and non-polar solvents to isolate the product .
Q. How can the structure of this compound be confirmed spectroscopically?
- NMR : H NMR will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons (split due to fluorine and substituents), and methylene protons of the chloroethyl groups (~3.5–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]) at m/z 304.2120 (calculated for CHClNO) and fragmentation patterns indicative of chloroethyl loss .
- IR : Stretching frequencies for C=O (aldehyde, ~1700 cm) and C-F (~1200 cm) are critical .
Q. What are the key physicochemical properties influencing its reactivity?
The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the aldehyde group, enhancing its reactivity in condensation reactions. The bis(2-chloroethyl)amino group acts as a bifunctional alkylating agent, prone to hydrolysis under acidic or aqueous conditions. LogP values (~2.5–3.0) suggest moderate lipophilicity, impacting solubility in organic solvents .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s biological activity compared to non-fluorinated analogs?
Fluorine’s electronegativity and steric effects alter electronic distribution, potentially enhancing DNA alkylation efficiency by stabilizing transition states during cross-linking. Studies on analogous prodrugs show that ortho-fluorine increases metabolic stability and target affinity compared to meta- or para-substituted derivatives .
Q. What methodologies are used to assess its stability under physiological conditions?
- HPLC : Monitor degradation products in phosphate-buffered saline (pH 7.4) at 37°C. Hydrolysis of chloroethyl groups generates ethanolamine derivatives, detectable via retention time shifts .
- Kinetic Studies : Pseudo-first-order rate constants are calculated under varying pH and temperature to predict shelf-life and in vivo behavior .
Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic use?
SAR studies focus on modifying the bis(2-chloroethyl)amino group’s steric bulk and the aldehyde’s electronic environment. For example:
- Replacing fluorine with other halogens (e.g., Cl, Br) alters reactivity and toxicity profiles.
- Introducing electron-donating groups on the phenyl ring reduces alkylation efficiency but improves solubility .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- GC-MS : Detects volatile byproducts like ethylene chlorohydrin (from chloroethyl group degradation).
- LC-UV/Vis : Quantifies non-volatile impurities (e.g., unreacted precursors) using calibration curves. Sensitivity is enhanced by derivatizing the aldehyde group with hydrazine reagents .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use are mandatory due to alkylating agent toxicity.
- First Aid : Immediate flushing with water for skin/eye contact and administration of activated charcoal if ingested, followed by medical consultation .
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates binding to DNA minor grooves, with scoring functions evaluating hydrogen bonding and hydrophobic interactions. QSAR models correlate substituent effects (e.g., fluorine position) with IC values in cytotoxicity assays .
Data Contradictions and Resolutions
Q. Why do studies report conflicting data on its hydrolysis rate?
Discrepancies arise from solvent polarity (e.g., aqueous vs. DMSO) and pH variations. For instance, hydrolysis accelerates in acidic conditions due to protonation of the amino group, increasing electrophilicity. Standardizing experimental conditions (e.g., 0.1 M PBS, pH 7.4) minimizes variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
